[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride
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Overview
Description
“[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2193067-83-1 . It has a molecular weight of 243.63 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(1,2,2,2-tetrafluoroethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature .Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride interacts with its target and exerts its effects . .
Advantages and Limitations for Lab Experiments
One advantage of using [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride in lab experiments is its high selectivity for VMAT2, which allows for specific targeting of dopamine neurons in the brain. Additionally, this compound has a relatively short half-life, which reduces the risk of accumulation in the body. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for research involving [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride. One area of interest is the use of this compound in studying the role of dopamine in addiction and substance abuse. Additionally, this compound may be useful in studying the effects of chronic stress on dopamine neurons. Finally, this compound may be useful in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Synthesis Methods
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 4-bromoacetophenone with 1,1,2,2-tetrafluoroethane in the presence of sodium hydride to form 4-(1,2,2,2-tetrafluoroethyl)acetophenone. This intermediate is then reduced with lithium aluminum hydride to form this compound. Another method involves the reaction of 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde with ammonia in the presence of sodium borohydride to form this compound.
Scientific Research Applications
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is as a ligand for positron emission tomography (PET) imaging studies. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which allows for the visualization of dopamine neurons. This is useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMKLFEAGBKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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